BenchChemオンラインストアへようこそ!

2-Hydroxy-2-(pyridin-3-yl)acetamide

Lipophilicity Drug-likeness Formulation development

2-Hydroxy-2-(pyridin-3-yl)acetamide (CAS 98276-73-4) is a heteroaryl α-hydroxyacetamide with molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. The compound features a pyridine ring at the 3-position, an α-hydroxy group, and a primary amide terminus, generating a single chiral center at the α-carbon.

Molecular Formula C7H8N2O2
Molecular Weight 152.153
CAS No. 98276-73-4
Cat. No. B2402450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-(pyridin-3-yl)acetamide
CAS98276-73-4
Molecular FormulaC7H8N2O2
Molecular Weight152.153
Structural Identifiers
SMILESC1=CC(=CN=C1)C(C(=O)N)O
InChIInChI=1S/C7H8N2O2/c8-7(11)6(10)5-2-1-3-9-4-5/h1-4,6,10H,(H2,8,11)
InChIKeyMEVOJIGVNNBROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2-(pyridin-3-yl)acetamide (CAS 98276-73-4): Procurement-Relevant Structure and Physicochemical Profile


2-Hydroxy-2-(pyridin-3-yl)acetamide (CAS 98276-73-4) is a heteroaryl α-hydroxyacetamide with molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . The compound features a pyridine ring at the 3-position, an α-hydroxy group, and a primary amide terminus, generating a single chiral center at the α-carbon [1]. Its computed physicochemical properties include a LogP of 0.30 and a topological polar surface area (PSA) of 76.21 Ų . It is commercially catalogued as a pharmaceutical impurity reference standard—specifically Xanomeline Impurity 36—and as a chiral building block for medicinal chemistry . The combination of a hydrogen-bond-donating hydroxyl, a hydrogen-bond-accepting pyridyl nitrogen in the meta orientation, and the primary amide confers a distinctive interaction profile that differentiates it from positional isomers and non-hydroxylated analogs.

Why 2-Hydroxy-2-(pyridin-3-yl)acetamide Cannot Be Replaced by Mandelamide, 4-Pyridyl Isomers, or Deoxy Analogs


Substituting 2-hydroxy-2-(pyridin-3-yl)acetamide with closely related analogs—such as mandelamide (phenyl analog), 2- or 4-pyridyl positional isomers, or the deoxy 2-(pyridin-3-yl)acetamide—introduces quantifiable changes in lipophilicity, hydrogen-bonding capacity, and molecular recognition that cannot be compensated by formulation adjustments. The pyridin-3-yl nitrogen orientation governs both intermolecular hydrogen-bonding geometry in co-crystal architectures [1] and target-binding regiospecificity in pharmacologically relevant scaffolds [2]. The α-hydroxy group is indispensable: it creates the chiral center required for enantioselective receptor engagement as demonstrated in β₃-adrenergic agonist programs [3], and its removal (as in 2-(pyridin-3-yl)acetamide) reduces PSA by approximately 20 Ų, fundamentally altering permeability and solubility profiles . The quantitative evidence below establishes that this compound occupies a physicochemical and pharmacological niche not served by any single commercially available analog.

Quantitative Differentiation of 2-Hydroxy-2-(pyridin-3-yl)acetamide Against Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity (LogP): 3-Fold Lower Than Mandelamide, Enabling Distinct Partitioning and Formulation Behavior

2-Hydroxy-2-(pyridin-3-yl)acetamide exhibits a computed LogP of 0.30, which is approximately 3-fold lower than that of the closest carbocyclic analog, mandelamide (2-hydroxy-2-phenylacetamide), which has a LogP of 0.91 [1]. This difference arises from the replacement of the phenyl ring with the more polar pyridine heterocycle. The carboxylic acid analog, 2-hydroxy-2-(pyridin-3-yl)acetic acid, is even more hydrophilic with an XLogP3 of –0.2 [2]. The amide form thus occupies an intermediate lipophilicity window that is distinct from both the more lipophilic mandelamide and the more hydrophilic acid, directly impacting octanol-water partitioning and predicted membrane permeability.

Lipophilicity Drug-likeness Formulation development

Polar Surface Area: 20 Ų Higher Than Deoxy Analogs, Enhancing Aqueous Solubility and Hydrogen-Bonding Capacity

The topological polar surface area (PSA) of 2-hydroxy-2-(pyridin-3-yl)acetamide is 76.21 Ų, which is approximately 20 Ų higher than that of the deoxy analog 2-(pyridin-3-yl)acetamide (PSA = 55.98 Ų) [1]. This difference is attributable to the additional hydrogen-bond donor (α-OH) and the associated acceptor oxygen. The 2- and 4-pyridyl deoxy isomers (2-pyridin-2-ylacetamide and 4-pyridineacetamide) share nearly identical PSA values of 55.98 Ų with the 3-pyridyl deoxy analog [1]. Mandelamide, which also bears an α-hydroxy group but lacks the pyridyl nitrogen, has a PSA of 63.32 Ų [2], 12.89 Ų lower than the target compound. A PSA > 75 Ų is associated with improved aqueous solubility but reduced passive CNS penetration compared to analogs with PSA < 60 Ų, making the target compound preferentially suited for peripheral target applications.

Polar surface area Solubility Hydrogen bonding

Pyridine Nitrogen Positional Specificity: 3-Pyridyl Orientation Is Required for Porcupine (PORCN) Inhibitor Scaffold Activity

In the structure-activity relationship (SAR) study of pyridinyl acetamide-derived Porcupine (PORCN) inhibitors by Cheng et al. (2016), moving the pyridine nitrogen from the 4-position to the 3-position resulted in a significant loss of in vitro potency in the Wnt3a co-culture reporter gene assay [1]. While the study does not report the exact IC₅₀ of the 3-pyridyl analog, it explicitly states that 'significant loss of activity was observed when moving the 4-pyridine nitrogen to the 3-position as shown in compound 3' [1]. This positional sensitivity establishes that the 3-pyridyl orientation is a critical negative design element in the PORCN inhibitor pharmacophore: the 4-pyridyl configuration is essential for activity in this class, while the 3-pyridyl isomer serves as a valuable inactive or attenuated comparator for target engagement studies. The crystal structure of related pyridinyl acetamide co-crystals confirms that the 3-pyridyl nitrogen engages in a distinct hydrogen-bonding geometry (O—H⋯N(pyridyl)) that differs from what would be possible with the 2- or 4-pyridyl orientation [2].

Porcupine inhibitor Wnt signaling Positional isomer SAR Oncology

β₃-Adrenergic Receptor Pharmacophore: The (R)-2-Hydroxy-2-(pyridin-3-yl)ethyl Fragment Confers Subtype Selectivity Exceeding 600-Fold

The (R)-2-hydroxy-2-(pyridin-3-yl)ethylamine fragment—derivable from 2-hydroxy-2-(pyridin-3-yl)acetamide via amide reduction—is a critical pharmacophoric element in potent and selective human β₃-adrenergic receptor (ADRB3) agonists. In the prototypical agonist L-796568, this fragment contributes to an EC₅₀ of 3.6 nM at human β₃-AR expressed in CHO cells (cAMP assay) [1]. Selectivity versus β₁-AR is striking: the IC₅₀ at human β₁-AR is 2,300 nM (displacement of [¹²⁵I]cyanopindolol), yielding a β₁/β₃ selectivity ratio of approximately 639-fold [1]. The (R)-configuration at the α-hydroxy carbon is essential; the corresponding (S)-enantiomer or racemate shows reduced potency and selectivity [2]. By comparison, the 2-pyridyl and 4-pyridyl isomers of related β₃-agonist series have been reported to exhibit altered selectivity profiles, with the 3-pyridyl orientation being optimal for balancing β₃ potency against β₁/β₂ counter-screening activity [3].

Beta-3 adrenergic receptor Selectivity GPCR Metabolic disease

Pharmaceutical Impurity Reference Standard: Identity-Confirmed Xanomeline Process-Related Impurity for GMP Quality Control

2-Hydroxy-2-(pyridin-3-yl)acetamide is commercially catalogued and supplied as 'Xanomeline Impurity 36' (CATO C4X-330136), with a certified purity of ≥95% . Xanomeline is an M₁/M₄-preferring muscarinic acetylcholine receptor agonist evaluated for schizophrenia and Alzheimer's disease. Process-related impurities such as this compound arise during the synthesis of xanomeline and must be identified, characterized, and controlled according to ICH Q3A/Q3B guidelines . The compound is provided with a full Certificate of Analysis (COA) including identity confirmation by NMR and MS, enabling its use as a qualified reference standard in HPLC method validation and GMP-compliant batch release testing . In contrast, generic 2-hydroxy-2-(pyridin-3-yl)acetamide sourced from non-pharmaceutical vendors may lack the identity documentation, purity certification, and stability data required for regulatory submissions.

Pharmaceutical impurity Reference standard Xanomeline Quality control

Optimal Procurement and Application Scenarios for 2-Hydroxy-2-(pyridin-3-yl)acetamide Based on Evidence-Based Differentiation


Chiral Building Block for β₃-Adrenergic Receptor Agonist Medicinal Chemistry Programs

Investigators developing selective β₃-AR agonists for overactive bladder, obesity, or heart failure should prioritize the (R)-enantiomer of 2-hydroxy-2-(pyridin-3-yl)acetamide as the precursor to the (R)-2-hydroxy-2-(pyridin-3-yl)ethylamine pharmacophore [1]. As demonstrated by L-796568 (EC₅₀ β₃ = 3.6 nM, β₁/β₃ selectivity >600-fold), this fragment is essential for achieving the therapeutic selectivity window that distinguishes β₃-AR agonists from non-selective β-AR ligands [1]. The 2-pyridyl and 4-pyridyl isomers, or racemic material, will yield altered selectivity profiles and should be excluded from lead optimization campaigns targeting β₃-AR [2].

Negative-Control Probe for Porcupine (PORCN) Inhibitor Target Engagement Studies

In Wnt/β-catenin pathway research, the 3-pyridyl isomer of pyridinyl acetamide serves as a critical negative-control building block. Cheng et al. (2016) demonstrated that shifting the pyridine nitrogen from the 4-position to the 3-position causes significant loss of PORCN inhibitory activity [3]. Researchers validating PORCN target engagement or performing SAR around the pyridine ring should procure 2-hydroxy-2-(pyridin-3-yl)acetamide as the starting material for synthesizing the inactive 3-pyridyl comparator, ensuring that observed biological effects can be attributed specifically to PORCN inhibition rather than off-target activity [3].

Pharmaceutical Impurity Reference Standard for Xanomeline API Batch Release Testing

Quality control laboratories supporting xanomeline active pharmaceutical ingredient (API) manufacturing require certified reference standards of process-related impurities for HPLC method validation and batch release testing under ICH Q3A/Q3B guidelines . 2-Hydroxy-2-(pyridin-3-yl)acetamide, catalogued as Xanomeline Impurity 36 (CATO C4X-330136), is supplied with identity confirmation (NMR, MS), certified purity (≥95%), and a full Certificate of Analysis, making it suitable for use as a system suitability standard and retention time marker in validated HPLC methods . Generic or research-grade material without equivalent certification documentation is not a compliant substitute.

Crystal Engineering and Supramolecular Chemistry: Hydrogen-Bond-Directed Co-Crystal Design

The unique hydrogen-bonding triad of 2-hydroxy-2-(pyridin-3-yl)acetamide—comprising the α-hydroxy donor, the amide N—H donor, and the pyridyl nitrogen acceptor in the meta orientation—enables predictable O—H⋯N(pyridyl) and N—H⋯O intermolecular interactions that are structurally distinct from those achievable with the 2- or 4-pyridyl isomers [4]. Co-crystallization studies have demonstrated that this compound forms robust three-molecule aggregates sustained by hydroxy-O—H⋯N(pyridyl) hydrogen bonds, with additional stabilization from π–π stacking interactions [4]. For crystal engineering and supramolecular chemistry applications, the 3-pyridyl isomer is uniquely suited for constructing hydrogen-bonded networks with specific topology; the 2- and 4-pyridyl isomers generate different packing motifs and cannot serve as direct replacements [4].

Quote Request

Request a Quote for 2-Hydroxy-2-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.